molecular formula C17H15Cl2N5OS B2528324 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 898611-31-9

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B2528324
CAS No.: 898611-31-9
M. Wt: 408.3
InChI Key: NVEJPKGGGDREKP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 3-methylphenyl substituent on the triazole ring and a 2,6-dichlorophenyl group attached to the acetamide moiety. The dichlorophenyl group likely enhances lipophilicity and target binding, while the methylphenyl substituent may influence metabolic stability .

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-4-2-5-11(8-10)16-22-23-17(24(16)20)26-9-14(25)21-15-12(18)6-3-7-13(15)19/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEJPKGGGDREKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a complex organic compound belonging to the triazole family. Its structure incorporates a triazole ring, a sulfanyl group, and a dichlorophenyl acetamide moiety, suggesting potential biological activities that warrant investigation. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

PropertyValue
Molecular Formula C17H14Cl2N5OS
Molecular Weight 405.28 g/mol
IUPAC Name 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
CAS Number 694457-94-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring has been shown to inhibit enzymes involved in fungal sterol biosynthesis, which is crucial for the development of antifungal agents. The sulfanyl group may enhance the compound's reactivity and interaction with biological macromolecules.

Potential Targets:

  • Enzymes : Inhibition of lanosterol 14α-demethylase in fungi.
  • Receptors : Interaction with various receptors involved in cancer pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal activity against Candida species and other pathogens. In vitro assays demonstrate that this compound could potentially outperform established antifungals like fluconazole.

Anticancer Activity

Research into triazole derivatives has revealed promising anticancer properties. For example, compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). Preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The most active compounds exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL, indicating strong antifungal potential.
  • Cytotoxicity Screening : In a cytotoxicity screening against the NCI-60 cell line panel, several triazole derivatives demonstrated significant growth inhibition across multiple cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential as an anticancer agent through mechanisms that may include the inhibition of tumor growth and induction of apoptosis in cancer cells. Research indicates that structurally similar Mannich bases exhibit cytotoxic effects against various cancer cell lines, often surpassing the efficacy of standard chemotherapeutics such as 5-fluorouracil .

Antimicrobial Properties

The triazole scaffold is well-known for its antimicrobial activity. Compounds derived from this class have demonstrated effectiveness against a range of bacterial and fungal pathogens. Studies suggest that the incorporation of a sulfanyl group enhances the antimicrobial potency of triazole derivatives by affecting cell membrane integrity and function .

Anti-inflammatory Effects

Research has indicated that triazole compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Other Biological Activities

In addition to the aforementioned activities, triazole derivatives have been reported to possess anticonvulsant, analgesic, and antioxidant properties. These effects are attributed to their ability to modulate various biochemical pathways and receptor interactions in the body .

Fungicides

The antifungal properties of triazole compounds make them suitable candidates for agricultural applications, particularly as fungicides. They inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes. This mechanism has been effectively utilized in crop protection strategies against various plant pathogens .

Plant Growth Regulators

Certain triazole derivatives have been explored for their potential as plant growth regulators. They can influence plant metabolism and growth patterns, providing an avenue for enhancing crop yields and resilience against environmental stressors .

Polymer Chemistry

Triazole compounds have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Their unique chemical structure allows for modifications that can tailor polymer characteristics for specific applications in coatings and composites .

Sensors and Catalysts

Due to their electronic properties, triazole derivatives are being investigated for use in sensors and catalytic systems. Their ability to interact with various substrates makes them suitable for applications in environmental monitoring and chemical synthesis .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Derivatives with pyridyl or furyl substituents (e.g., 6a, 3.1-3.21) show moderate to high yields (50–83%), suggesting favorable synthetic routes for heteroaryl-containing analogs .
  • Physical Properties : Melting points vary widely (90–184°C), likely influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in pyridyl derivatives) .
Pharmacological Activity
Anti-Inflammatory Activity
  • AS111 : Exhibits 1.28-fold higher anti-inflammatory activity than diclofenac sodium in formalin-induced rat edema models. Its pyridyl-triazole core and 3-methylphenyl acetamide group are critical for cyclooxygenase-2 (COX-2) inhibition .
  • Dichlorophenyl Analogs: The 2,6-dichlorophenyl group in the target compound may enhance COX-2 binding affinity compared to monosubstituted aryl groups, though direct data are lacking .
Anti-Exudative Activity
  • Furan-2-yl Derivatives (3.1-3.21): Substitutions with electron-withdrawing groups (e.g., Cl, NO₂) on the acetamide aryl ring increase anti-exudative activity, rivaling diclofenac at 10 mg/kg .
Pharmacokinetics
  • Structural modifications, such as the dichlorophenyl group in the target compound, might improve metabolic stability.
Structure-Activity Relationships (SAR)
  • Triazole Substituents : Pyridyl (AS111) and furyl groups enhance anti-inflammatory activity, likely due to π-π stacking with COX-2’s hydrophobic pockets .
  • Acetamide Substituents :
    • Electron-withdrawing groups (e.g., Cl on 2,6-dichlorophenyl) may improve target affinity but reduce solubility.
    • Methyl groups (e.g., 3-methylphenyl in AS111) balance lipophilicity and metabolic stability .
  • Sulfanyl Linker : Critical for maintaining conformational rigidity; replacement with oxygen or methylene reduces activity .
Computational and In Silico Insights
  • AS111: Molecular docking predicts 12 hydrophobic interactions with COX-2, including key residues like LEU338 .

Q & A

Basic: What synthetic routes are recommended for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by sulfanyl and acetamide functionalization. Key steps include:

  • Cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds to form the 1,2,4-triazole ring.
  • Sulfide coupling using mercapto-triazole intermediates and α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
    Optimization focuses on:
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Computational guidance : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation .

Basic: Which analytical methods are critical for characterizing this compound?

  • Spectroscopy :
    • 1H/13C NMR (DMSO-d₆, 400 MHz) confirms the acetamide linkage (δ 2.1–2.3 ppm for methyl groups) and triazole proton environments (δ 8.2–8.5 ppm) .
    • IR identifies sulfanyl (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) functional groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between the triazole and dichlorophenyl groups .

Advanced: How can computational methods improve reaction design for derivatives?

  • Reaction path searching : Density functional theory (DFT) identifies transition states and intermediates, guiding reagent selection (e.g., nucleophilic vs. electrophilic agents) .
  • Solvent modeling : COSMO-RS simulations predict solvent effects on yield, favoring DMF for polar intermediates .
  • Docking studies : Molecular dynamics simulations prioritize derivatives with enhanced binding to biological targets (e.g., fungal CYP51 enzymes) .

Advanced: How to address contradictions in reported biological activity data?

  • Assay standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
    • Test under varying pH (5.0–7.4) and redox conditions to assess environmental sensitivity .
  • Structural analogs : Compare with compounds bearing 4-chlorophenyl or pyridinyl substituents to isolate substituent-specific effects .
  • Mechanistic validation : Employ knockout microbial strains to confirm target specificity (e.g., antifungal activity via ergosterol biosynthesis inhibition) .

Basic: What stability considerations are critical for storage and handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .
  • pH stability : Avoid aqueous solutions below pH 3 (amide hydrolysis) or above pH 10 (triazole ring decomposition) .
  • Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC .

Advanced: How do substituents on the triazole ring influence bioactivity?

  • Electronic effects : Electron-withdrawing groups (e.g., 3-methylphenyl) enhance electrophilicity, improving target binding .
  • Steric hindrance : Bulky substituents at position 5 reduce off-target interactions but may lower solubility .
  • Comparative SAR table :
Substituent (Position 5)LogPIC₅₀ (µM, Antifungal)
3-Methylphenyl3.212.4 ± 1.2
4-Chlorophenyl3.88.9 ± 0.9
Pyridin-2-yl2.718.3 ± 2.1

Data adapted from structural analogs in .

Basic: What preliminary assays evaluate therapeutic potential?

  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against C. albicans and S. aureus .
  • Cytotoxicity : MTT assay on human fibroblasts to establish selectivity indices .
  • Enzyme inhibition : Spectrophotometric assays for COX-2 or α-glucosidase activity .

Advanced: How to elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics to putative targets (e.g., kinase domains) .
  • Mutagenesis : Introduce point mutations in microbial targets (e.g., CYP51) to confirm resistance patterns .

Advanced: Design strategies for derivatives with improved specificity

  • Bioisosteric replacement : Substitute the dichlorophenyl group with trifluoromethylpyridine to enhance metabolic stability .
  • Prodrug approaches : Mask the sulfanyl group as a disulfide to improve bioavailability .
  • Fragment-based design : Use crystallographic data to optimize hydrogen bonding with active-site residues .

Basic: Key parameters for scale-up synthesis?

  • Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., triazole cyclization) .
  • Solvent recovery : Implement distillation systems for DMF reuse, reducing costs .
  • In-process checks : Real-time FTIR monitors reaction progression to minimize by-products .

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